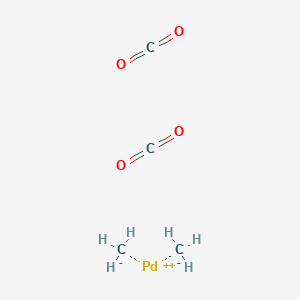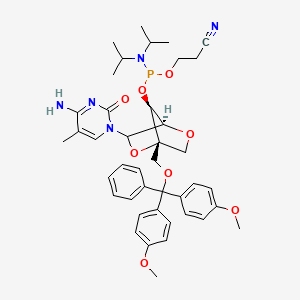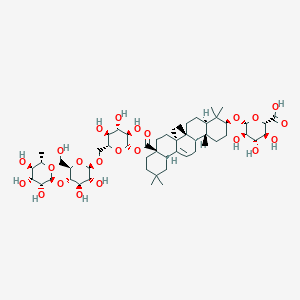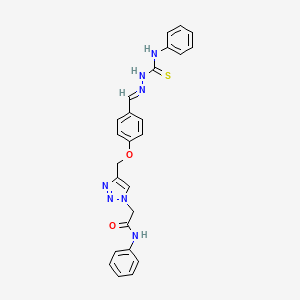
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid, also known as L,L-α,ε-diaminopimelic acid-[13C7,15N2], is a stable isotope-labeled compound. It is a derivative of diaminopimelic acid, which is an important intermediate in the biosynthesis of lysine in bacteria. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications.
Preparation Methods
The synthesis of (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves the incorporation of stable isotopes into the molecular structure. This can be achieved through chemical synthesis or biosynthesis. The chemical synthesis route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid has several scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of diaminopimelic acid. This allows researchers to trace the metabolic fate of the compound and study its interactions with various molecular targets and pathways. The stable isotopes provide a means to monitor the compound’s behavior without altering its chemical properties.
Comparison with Similar Compounds
Similar compounds to (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid include:
Diaminopimelic Acid: The unlabeled form of the compound, which is a key intermediate in lysine biosynthesis.
Labeled Amino Acids: Other stable isotope-labeled amino acids used in metabolic research and environmental studies.
L,L-α,ε-Diaminopimelic Acid-[13C7,15N2]: Another isotope-labeled variant with both carbon-13 and nitrogen-15 isotopes. The uniqueness of this compound lies in its specific isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Properties
Molecular Formula |
C7H14N2O4 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
GMKMEZVLHJARHF-PVHYACKGSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)



![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)








